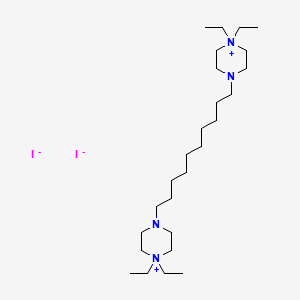

Piperazinium, 4,4'-decamethylenebis(1,1-diethyl-, diiodide

Description

SD 211-34 is a silicone defoamer emulsion widely used in industrial applications. It is known for its effectiveness in very low concentrations, making it a cost-effective solution for controlling foam in various processes .

Properties

CAS No. |

103622-39-5 |

|---|---|

Molecular Formula |

C26H56I2N4 |

Molecular Weight |

678.6 g/mol |

IUPAC Name |

4-[10-(4,4-diethylpiperazin-4-ium-1-yl)decyl]-1,1-diethylpiperazin-1-ium;diiodide |

InChI |

InChI=1S/C26H56N4.2HI/c1-5-29(6-2)23-19-27(20-24-29)17-15-13-11-9-10-12-14-16-18-28-21-25-30(7-3,8-4)26-22-28;;/h5-26H2,1-4H3;2*1H/q+2;;/p-2 |

InChI Key |

DVQLWSLRAVSMLG-UHFFFAOYSA-L |

Canonical SMILES |

CC[N+]1(CCN(CC1)CCCCCCCCCCN2CC[N+](CC2)(CC)CC)CC.[I-].[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of SD 211-34 involves the synthesis of silicone-based compounds. The primary synthetic route includes the polymerization of siloxanes under controlled conditions. The reaction typically involves the use of catalysts such as platinum or tin compounds to facilitate the polymerization process. The reaction conditions include maintaining a specific temperature and pressure to ensure the desired molecular weight and viscosity of the silicone polymer .

Industrial Production Methods

In industrial settings, SD 211-34 is produced in large quantities using batch or continuous processes. The production involves mixing the silicone polymer with emulsifying agents and stabilizers to form a stable emulsion. The final product is then packaged in various sizes, ranging from small containers to large drums, depending on the application requirements .

Chemical Reactions Analysis

Types of Reactions

SD 211-34 primarily undergoes reactions typical of silicone compounds, including:

Oxidation: Silicone polymers can undergo oxidation reactions, especially in the presence of strong oxidizing agents.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Silicone compounds can undergo substitution reactions where functional groups on the silicon atom are replaced with other groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like chlorosilanes are often used in substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of silanols, while substitution reactions can produce various organosilicon compounds .

Scientific Research Applications

SD 211-34 has a wide range of applications in scientific research, including:

Chemistry: Used as a defoaming agent in chemical reactions and processes to prevent foam formation.

Biology: Employed in biological assays and experiments where foam control is necessary.

Medicine: Utilized in pharmaceutical formulations to control foam during the manufacturing process.

Industry: Widely used in industrial processes such as wastewater treatment, paper manufacturing, and food processing to control foam .

Mechanism of Action

The mechanism of action of SD 211-34 involves the reduction of surface tension, which prevents the formation of foam. The silicone polymer spreads over the surface of the liquid, creating a thin film that destabilizes foam bubbles, causing them to collapse. This action is facilitated by the presence of emulsifying agents that help disperse the silicone polymer evenly throughout the liquid .

Comparison with Similar Compounds

Similar Compounds

- GP SD 30 Emulsion

- GP SD 35 Emulsion

- GP SD 10 Emulsion

Comparison

SD 211-34 stands out due to its high effectiveness at low concentrations, making it more cost-effective compared to similar compounds. Additionally, it has a broader range of applications due to its stability and compatibility with various industrial processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.